molecular formula C11H11FO2 B1316732 7-Fluoro-2,2-dimethylchroman-4-one CAS No. 111477-98-6

7-Fluoro-2,2-dimethylchroman-4-one

Cat. No. B1316732
M. Wt: 194.2 g/mol
InChI Key: MWTQZPUQPCIGJM-UHFFFAOYSA-N
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Description

“7-Fluoro-2,2-dimethylchroman-4-one” is a chemical compound used in scientific research. It possesses unique properties that can be applied in various fields such as pharmaceuticals, organic synthesis, and material sciences. The molecular formula of this compound is C11H11FO2 .


Synthesis Analysis

There are several methods for synthesizing “7-Fluoro-2,2-dimethylchroman-4-one”. One method involves the p-toluenesulfonic acid-catalyzed one-pot reaction of 2-hydroxyacetophenones with benzaldehydes . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .


Molecular Structure Analysis

The molecular structure of “7-Fluoro-2,2-dimethylchroman-4-one” is characterized by a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Fluoro-2,2-dimethylchroman-4-one” include a molecular weight of 194.21 . The compound is a solid at room temperature .

Scientific Research Applications

Application 1: NMR Spectroscopy

  • Methods of Application: The attribution of 1H and 13C NMR signals of a library of 5-, 6- and 7-substituted 2,2-dimethylchroman-4-one derivatives is reported. Substituent effects were interpreted in terms of the Hammett equation .
  • Results or Outcomes: The study found a good correlation for carbons para- to the substituent group, not for the meta- ones .

Application 2: Therapeutic Applications

  • Summary of the Application: Chroman-4-one, a structural relative of 7-Fluoro-2,2-dimethylchroman-4-one, is a significant heterobicyclic compound in medicinal chemistry. It serves as a building block for the isolation, design, and synthesis of novel lead compounds .
  • Methods of Application: Various studies have been conducted on the synthesis and pharmacological evaluation of chroman-4-one analogues .
  • Results or Outcomes: Chromanone analogs show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Application 3: Antidengue Activity

  • Summary of the Application: Certain chroman-4-one derivatives have shown potential antidengue activity. This includes 2-(2, 4-dihydroxy-6-methylphenyl)-5, 7-dihydroxychroman-4-one .
  • Methods of Application: In-silico experimentation was used to reveal the antidengue activity of these compounds. The compounds showed interactions with Asp 75 and Asn 152, which characterizes their antidengue activity .
  • Results or Outcomes: The designed compound showed a comparable glide score of -7.31, indicating its potential as an antidengue agent .

Application 4: Synthesis of Medicinal Compounds

  • Summary of the Application: The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .
  • Methods of Application: Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds. This includes the synthesis of various medicinal compounds .
  • Results or Outcomes: Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Application 5: Antidengue Activity

  • Summary of the Application: Certain chroman-4-one derivatives have shown potential antidengue activity. This includes 2-(2, 4-dihydroxy-6-methylphenyl)-5, 7-dihydroxychroman-4-one .
  • Methods of Application: In-silico experimentation was used to reveal the antidengue activity of these compounds. The compounds showed interactions with Asp 75 and Asn 152, which characterizes their antidengue activity .
  • Results or Outcomes: The designed compound showed a comparable glide score of -7.31, indicating its potential as an antidengue agent .

Application 6: Synthesis of Medicinal Compounds

  • Summary of the Application: The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .
  • Methods of Application: Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds. This includes the synthesis of various medicinal compounds .
  • Results or Outcomes: Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Safety And Hazards

The safety data sheet for “7-Fluoro-2,2-dimethylchroman-4-one” indicates that it is a hazardous substance . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

7-fluoro-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTQZPUQPCIGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569984
Record name 7-Fluoro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2,2-dimethylchroman-4-one

CAS RN

111477-98-6
Record name 7-Fluoro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-(4-Fluoro-2-hydroxy-phenyl)-ethanone (5.0 g, 32.44 mmol), acetone (11.92 mL, 162.2 mmol) and pyrrolidine (2.7 mL, 32.44 mmol) were dissolved in 20 mL benzene, and the reaction mixture was refluxed for four hours. The reaction mixture was cooled to room temperature and partitioned between ethyl acetate and 1 N HCl. The organic layer was dried over MgSO4, and solvent was evaporated under reduced pressure. The resulting residue was chromatographed (15% ethyl acetate in hexanes eluting through silica) and solvent was removed to yield 3.33 g (17.16 mg, 53%) of 7-fluoro-2,2-dimethyl-chroman-4-one as an oil. MS: 195 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.92 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 1-(4-fluoro-2-hydroxyphenyl)ethanone (5.75 g, 37.3 mmol) and propan-2-one (12 mL, 37.3 mmol) in benzene (50 mL) was added pyrrolidine (3.11 mL, 37.3 mmol) and the reaction heated at 80° C. for 3 hours. The reaction was diluted with ethyl acetate (50 mL), washed with 1N HCl (50 mL), brine (50 mL), dried over magnesium sulfate and concentrated. The residue was purified by silica gel chromatography, eluting with a gradient of 5% ethyl acetate/hexanes to 50% ethyl acetate, to provide the title compound (5.12 g, 70.7% yield).
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
3.11 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
70.7%

Synthesis routes and methods III

Procedure details

A mixture of 4-fluoro-2-hydroxyacetophenone (Aldrich, 1.54 g, 10 mmol), acetone (0.95 mL, 12.9 mmol), and pyrrolidine (0.83 mL, 9.94 mmol) was stirred in 3 mL toluene at room temperature for 1 h and at reflux (Dean-Stark trap) for 4 hours. After cooling to room temperature, the mixture was diluted with ether (30 mL) and was washed with 2N HCl (10 mL) and H2O (10 mL). Drying over Na2SO4 and evaporation of volatiles in vacuo afforded the crude title compound, which was used without further purification.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Fluoro-2,2-dimethylchroman-4-one
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Reactant of Route 6
7-Fluoro-2,2-dimethylchroman-4-one

Citations

For This Compound
1
Citations
F Shawcross, H Sard - Journal of heterocyclic chemistry, 1995 - Wiley Online Library
Reaction of 3‐fluorophenol and 3,3‐dimethylacrylic acid in methanesulfonic acid at 90 gives predominantly 5‐fluoro‐2,2‐dimethylchroman‐4‐one, not the 7‐fluoro isomer as reported [1]…
Number of citations: 6 onlinelibrary.wiley.com

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